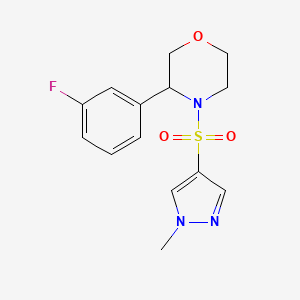![molecular formula C10H20N2O3S B7017035 1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane](/img/structure/B7017035.png)
1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. The presence of the ethyl(methyl)sulfamoyl group and the hydroxy group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the spiro[3.3]heptane core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the hydroxy group: This step involves the hydroxylation of the spiro[3.3]heptane core using an oxidizing agent such as osmium tetroxide or potassium permanganate.
Attachment of the ethyl(methyl)sulfamoyl group: This is typically done through a nucleophilic substitution reaction where the hydroxy group is replaced by the ethyl(methyl)sulfamoyl group using reagents like ethyl(methyl)sulfonyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carbonyl derivatives, amines, and various substituted spiro compounds.
Scientific Research Applications
1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities, particularly with enzymes that interact with sulfonamide groups.
Medicine: Due to its sulfonamide group, it may have potential as an antibacterial or antifungal agent, similar to other sulfonamide-based drugs.
Industry: It can be used in the development of new materials with unique properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane can be compared with other sulfonamide-based compounds, such as:
Sulfamethoxazole: A well-known antibiotic that also inhibits dihydropteroate synthase.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfanilamide: One of the first sulfonamide antibiotics discovered.
The uniqueness of this compound lies in its spirocyclic structure, which can provide different steric and electronic properties compared to linear sulfonamides. This can lead to different binding affinities and specificities, potentially making it a more effective or selective agent in certain applications.
Properties
IUPAC Name |
1-[[ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-3-12(2)16(14,15)11-8-7-9(13)10(8)5-4-6-10/h8-9,11,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKXBQAGPSWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NC1CC(C12CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7016956.png)
![2-amino-5-chloro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7016966.png)
![N-[2-methoxy-1-(3-methoxyphenyl)ethyl]-1H-imidazole-5-sulfonamide](/img/structure/B7016971.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide](/img/structure/B7016977.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide](/img/structure/B7016980.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7016985.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide](/img/structure/B7016990.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-carboxamide](/img/structure/B7016999.png)


![2-(3-Fluorophenyl)-5,5-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]morpholine](/img/structure/B7017023.png)



